
6-Nitroveratraldehyde
Overview
Description
6-Nitroveratraldehyde (CAS: 20357-25-9), also known as 4,5-dimethoxy-2-nitrobenzaldehyde, is a nitro-substituted benzaldehyde derivative with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Structurally, it features a benzaldehyde core substituted with two methoxy groups at positions 4 and 5 and a nitro group at position 2 (Figure 1).
It serves as a versatile synthon in organic synthesis, enabling the preparation of heterocycles such as indoles and cinnolines . Additionally, it has applications in medical research as a DNA-dependent protein kinase (DNA-PK) inhibitor (IC₅₀ = 15 μM) and in environmental studies for understanding gas diffusion in red blood cells (RBCs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-2,3-dinitrobutane involves the nitration of 2,3-dimethylbutane. One common method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then added to the reaction system at 60 to 90 degrees Celsius with stirring. The pH of the system is maintained between 8 and 10. After the reaction is complete, the mixture is cooled, and the catalyst is removed through filtration or centrifugal separation. The resulting solution is evaporated to remove acetone, and the product is obtained through cooling and filtration .
Industrial Production Methods
Industrial production of 2,3-dimethyl-2,3-dinitrobutane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of non-toxic raw materials and mild process conditions makes the industrial production of DMNB feasible and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dinitrobutane undergoes various chemical reactions, including:
Oxidation: DMNB can be oxidized under specific conditions to form different nitro compounds.
Reduction: Reduction of DMNB can lead to the formation of amines and other reduced products.
Substitution: DMNB can undergo substitution reactions where nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nitro compounds, amines, and substituted derivatives of 2,3-dimethylbutane.
Scientific Research Applications
Applications Overview
-
Medical Imaging
- Tracer Development : 6-Nitroveratraldehyde is primarily used as a precursor for the synthesis of no-carrier-added (NCA) 6-[18F]fluoro-L-DOPA (6-FDOPA). This compound serves as a fundamental tracer in positron emission tomography (PET) studies, particularly for investigating the dopaminergic system in humans . The ability to visualize dopamine metabolism is crucial for diagnosing and monitoring neurological conditions such as Parkinson's disease.
-
Biochemical Research
- DNA Repair Mechanism Studies : The compound acts as a selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a vital role in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break repair . Its inhibitory action has been quantified with an IC₅₀ of approximately 15 μM, showcasing its potential in sensitizing cancer cells to chemotherapeutic agents like cisplatin . This property makes it valuable for research into cancer therapies and DNA repair mechanisms.
-
Synthetic Chemistry
- Synthesis of Nitrogen-Containing Heterocycles : this compound is utilized as a synthon for synthesizing various nitrogen-containing heterocycles, which are essential in developing pharmaceuticals and agrochemicals . Its versatility allows chemists to explore new compounds with potential biological activity.
Case Study 1: Development of Tracers for PET Imaging
A study published by Reddy et al. highlights the routine production of NCA 6-[18F]fluoro-L-DOPA using this compound. The research emphasizes quality assurance and control methods to ensure the tracer's efficacy for PET investigations, demonstrating how this compound enhances diagnostic imaging in neurology .
Case Study 2: Inhibition of DNA-PK Activity
Research conducted by Zhang et al. investigated the effects of this compound on DNA-PK-mediated repair processes. The findings revealed that continuous exposure to this compound significantly increased cell sensitivity to cisplatin in cancer models, suggesting its potential role as an adjunct therapy in cancer treatment protocols .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings/Implications |
---|---|---|
Medical Imaging | Synthesis of NCA 6-[18F]fluoro-L-DOPA | Essential for PET studies on dopaminergic systems |
Biochemical Research | Inhibition of DNA-PK | Enhances sensitivity to cisplatin; potential cancer therapy |
Synthetic Chemistry | Synthesis of nitrogen-containing heterocycles | Valuable for pharmaceutical development |
Mechanism of Action
The mechanism of action of 2,3-dimethyl-2,3-dinitrobutane involves its ability to undergo photolysis, where it absorbs light and breaks down into smaller molecules. This property is exploited in explosive detection systems, where the presence of DMNB can be detected through its photolytic products . The molecular targets and pathways involved in its action include the nitro groups, which are highly reactive and can undergo various chemical transformations.
Comparison with Similar Compounds
Structural Comparison
6-Nitroveratraldehyde belongs to the nitrobenzaldehyde family, sharing core reactivity with analogs like p-nitrobenzaldehyde , o-nitrobenzaldehyde , and vanillin derivatives . Key structural differences include:
- Substituent Position and Number: Unlike monosubstituted nitrobenzaldehydes (e.g., p-nitrobenzaldehyde), this compound has two methoxy groups adjacent to the nitro group, introducing steric and electronic effects .
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) is electron-withdrawing, while methoxy groups (-OCH₃) are electron-donating. This combination creates a unique electronic profile compared to purely nitro- or methoxy-substituted analogs .
Table 1: Structural and Physicochemical Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (Water) |
---|---|---|---|---|---|
This compound | C₉H₉NO₅ | 211.17 | 2-NO₂, 4-OCH₃, 5-OCH₃ | 131–135 | Insoluble |
p-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 4-NO₂ | 106–108 | Slightly soluble |
o-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 2-NO₂ | 42–44 | Insoluble |
Vanillin | C₈H₈O₃ | 152.15 | 4-OCH₃, 3-OCH₃ (on phenol) | 81–83 | Slightly soluble |
Table 2: Reaction Yields of Benzaldehyde Derivatives
Compound | Substituent | Yield (%) | Primary Factor Affecting Yield |
---|---|---|---|
p-Nitrobenzaldehyde | 4-NO₂ | 64 | Electron-withdrawing effect |
o-Bromobenzaldehyde | 2-Br | 58 | Moderate electronic effects |
This compound | 2-NO₂, 4/5-OCH₃ | 37 | Steric hindrance |
p-Methylbenzaldehyde | 4-CH₃ | 32 | Electron-donating effect |
Biological Activity
6-Nitroveratraldehyde (CAS Number: 20357-25-9), also known as DMNB, is a compound with notable biological activities, particularly in the context of its applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₉NO₅ |
Molecular Weight | 211.171 g/mol |
Density | 1.312 g/cm³ |
Boiling Point | 390.8 °C |
Melting Point | 133.2 - 134.5 °C |
Water Solubility | DMSO: 22 mg/mL |
Flash Point | 194.3 °C |
These properties indicate its stability and potential utility in various chemical and biological applications.
Synthesis and Applications
This compound is primarily used as a precursor for synthesizing no-carrier-added (NCA) 6-[18F]fluoro-L-DOPA (6-FDOPA), which is significant in positron emission tomography (PET) for investigating dopaminergic systems in the brain . The synthesis of 6-FDOPA involves complex radiochemical processes that utilize DMNB due to its favorable reactivity and stability.
Mechanistic Insights
Research indicates that this compound can act as a photochemical activator, influencing cellular processes through light-induced reactions. For example, it has been utilized to study the transport mechanisms of ions in red blood cells, where it was observed that H+ ions spread from a photochemically activated source . This property highlights its role in cellular signaling and membrane transport dynamics.
Antileishmanial Activity
A study focusing on the structure-activity relationship (SAR) of various nitro-containing compounds identified this compound as a compound of interest due to its potential antileishmanial effects. In vitro assays demonstrated that derivatives of this compound exhibited significant activity against Leishmania parasites, suggesting that modifications to the nitro group can enhance efficacy against these pathogens .
Inhibition Studies
In another investigation, this compound was evaluated for its inhibitory effects on DNA-dependent protein kinase (DNA-PK). The compound showed promising results as an inhibitor, which is crucial for developing therapeutic agents targeting DNA repair mechanisms in cancer cells . This finding positions DMNB as a valuable candidate for further drug development aimed at oncology.
Research Findings Summary
The following table summarizes key findings from various studies involving this compound:
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 6-Nitroveratraldehyde, and how do their yields and safety profiles compare?
- Methodological Answer : The primary synthesis routes include nitration of veratraldehyde using nitric acid with sulfuric acid (yield ~90%) or acetic anhydride (lower yield but safer). The sulfuric acid method, while efficient, poses environmental and safety risks due to corrosive reagents. Researchers should prioritize safety protocols (e.g., fume hoods, PPE) when using strong acids and validate purity via melting point analysis (130–131°C) and spectroscopic techniques (FTIR, NMR) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include its molecular weight (211.17 g/mol), solubility in DMSO (22 mg/mL), and sensitivity to light/air, necessitating storage at 2–8°C in amber vials. The nitro and aldehyde groups influence reactivity in condensation reactions (e.g., Claisen-Schmidt synthesis of chalcones). Researchers must characterize batches using HPLC or TLC to confirm stability .
Q. How is this compound applied in foundational medical research?
- Methodological Answer : It serves as a precursor for synthesizing radiolabeled compounds like 6-[18F]fluoro-L-DOPA for PET imaging of dopaminergic systems. Its bioactivity against cancer cell lines (e.g., apoptosis via caspase activation) is evaluated using MTT assays and flow cytometry. However, clinical relevance requires further pharmacokinetic studies .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to balance yield, safety, and scalability?
- Methodological Answer : Green chemistry approaches, such as replacing sulfuric acid with solid acid catalysts or ionic liquids, may reduce hazards. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). Scaling reactions under continuous-flow conditions could enhance reproducibility and safety .
Q. What analytical strategies resolve contradictions in reported molecular weights and biological activities of this compound?
- Methodological Answer : Discrepancies in molecular weight (e.g., 197.16 vs. 211.17 g/mol in literature) likely stem from misreporting or degradation. Researchers should cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis. For biological studies, standardized assays (e.g., consistent cell lines, exposure times) and meta-analyses of existing data can clarify conflicting results .
Q. What mechanistic insights support this compound's role in photolabile drug delivery systems?
- Methodological Answer : Its nitrobenzyl group enables light-triggered cleavage in thioacetal (TNB) linkers. Synthesis involves one-step coupling with thiol-terminated spacers using BF3·Et2O catalysis. Applications include controlled release of therapeutics in vivo, validated via UV irradiation studies and HPLC monitoring of degradation kinetics .
Q. How should ecotoxicological studies address this compound's environmental impact?
- Methodological Answer : Acute toxicity assays on aquatic organisms (e.g., Daphnia magna) using OECD guidelines can determine LC50 values. Long-term ecological risks require microcosm studies to assess bioaccumulation and degradation pathways. GC-MS or LC-MS/MS quantifies residual concentrations in environmental samples .
Q. Methodological Considerations for Data Integrity
- Handling Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR for structure, LC-MS for purity). Report detailed experimental conditions (e.g., reagent grades, incubation times) to enable replication .
- Safety in Experimental Design : Adopt OSHA-compliant protocols for handling irritants (e.g., gloves, eye protection) and ensure proper waste disposal to mitigate environmental contamination .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPWKXREVSQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174268 | |
Record name | 6-Nitroveratraldehyde | |
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Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Acros Organics MSDS] | |
Record name | 6-Nitroveratraldehyde | |
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CAS No. |
20357-25-9 | |
Record name | DMNB | |
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Record name | 6-Nitroveratraldehyde | |
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Record name | 20357-25-9 | |
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Record name | 6-Nitroveratraldehyde | |
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Record name | 6-nitroveratraldehyde | |
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Record name | 6-Nitroveratraldehyde | |
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